molecular formula C12H18N2 B3252258 3-(1-Methylpiperidin-4-yl)aniline CAS No. 215162-94-0

3-(1-Methylpiperidin-4-yl)aniline

Cat. No. B3252258
Key on ui cas rn: 215162-94-0
M. Wt: 190.28 g/mol
InChI Key: BZPUKNPOZJNJLZ-UHFFFAOYSA-N
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Patent
US07465726B2

Procedure details

A dried flask was charged with tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate (0.553 g, 2.00 mmol). Lithium aluminium hydride (1M in THF, 10 mL, 10.0 mmol) was added slowly through a syringe under N2. The resulting mixture was stirred overnight at rt. Water (0.5 mL) was cautiously added to quench the reaction. The resulting mixture was filtered. The filtrate was concentrated to dryness to give the title compound as a white solid, which was used without further purification in the next step. 1H-NMR (CDCl3, 400 MHz): δ=1.80-1.85 (m, 2H), 2.04 (dt, J=4.0, 11.6 Hz, 2H), 2.33 (s, 3H), 2.40 (m, 1H), 2.98 (m, 2H), 3.64 (s, br, 2H), 6.54-6.59 (m, 2H), 6.66 (d, J=7.6 Hz, 1H), 7.10 (t, J=7.6 Hz, 1H). MS (ES+): m/z 191.26 [MH+]. HPLC: tR=0.49 min (ZQ2000, polar—5 min).
Quantity
0.553 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:13][CH2:12][N:11]([C:14](OC(C)(C)C)=O)[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O>[CH3:14][N:11]1[CH2:12][CH2:13][CH:8]([C:4]2[CH:3]=[C:2]([NH2:1])[CH:7]=[CH:6][CH:5]=2)[CH2:9][CH2:10]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.553 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCC(CC1)C=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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